Methyl dimethylarsinate
Description
Dimethylarsinate (DMA), also known as dimethylarsinic acid, is a methylated organoarsenic compound formed during the metabolic detoxification of inorganic arsenic in humans and other organisms. It is a key intermediate in the arsenic methylation pathway, where inorganic arsenic (As(III) or As(V)) undergoes sequential methylation via arsenic methyltransferases, producing monomethylarsonate (MMA) and finally DMA . DMA is less toxic than inorganic arsenic species, with studies indicating it is approximately 70 times less toxic than arsenite (As(III)) . It is commonly excreted in urine and detected in environmental samples, reflecting both endogenous metabolism and exogenous exposure .
Properties
CAS No. |
53106-49-3 |
|---|---|
Molecular Formula |
C3H9AsO2 |
Molecular Weight |
152.02 g/mol |
IUPAC Name |
dimethylarsoryloxymethane |
InChI |
InChI=1S/C3H9AsO2/c1-4(2,5)6-3/h1-3H3 |
InChI Key |
BORJNLRXLBVCPO-UHFFFAOYSA-N |
Canonical SMILES |
CO[As](=O)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dimethylarsinate can be synthesized through the methylation of arsenite using S-adenosyl-L-methionine as a methyl donor. The reaction involves the enzyme arsenite methyltransferase, which catalyzes the transfer of methyl groups to arsenite, forming methylarsonate and subsequently dimethylarsinate .
Industrial Production Methods: Industrial production of this compound typically involves chemical synthesis methods that optimize the reaction conditions for higher yields. These methods often employ liquid chromatography with an anion exchange column and a nitrate/phosphate mobile phase coupled with inductively coupled plasma-tandem mass spectrometry to analyze and purify the compound .
Chemical Reactions Analysis
Methylation and Demethylation Pathways
Methyl dimethylarsinate is intricately involved in arsenic biogeochemical cycles, with microbial communities playing a central role.
Enzymatic Methylation
-
Arsenite Methyltransferase (AS3MT) Activity :
Human AS3MT catalyzes the methylation of arsenite [As(III)] to methylarsonite [MAs(III)] and subsequently to dimethylarsinite [DMAs(III)]. The enzyme exhibits higher substrate affinity for MAs(III) (
) than for As(III) (
), making the second methylation step (MAs(III) → DMAs(III)) rate-limiting due to conformational reorientation of the methyl group from SAM-binding sites . -
Disulfide Bond Cascade :
A catalytic cycle involving conserved cysteine residues facilitates arsenic reduction and methylation. Thioredoxin reduces disulfide bonds between cysteine pairs (Cys₁₃₂–Cys₁₄₄ in AS3MT), enabling sequential methyl transfers from SAM. The first methylation produces enzyme-bound MAs(V), which is reduced to MAs(III) before the second methylation .
Demethylation via ArsI Dioxygenase
-
C–As Bond Cleavage :
The arsI gene product in Bacillus sp. MD1 encodes an Fe²⁺-dependent dioxygenase that demethylates MAs(III) to As(III) and formaldehyde/methanol. Structural studies of TcArsI (Thermomonospora curvata) reveal a flexible cysteine-rich loop that binds MAs(III) and positions it for oxidative cleavage .
| Reaction Step | Enzyme Involved | Products | Key Cofactors |
|---|---|---|---|
| As(III) → MAs(III) | AS3MT | MAs(III) + SAH | SAM, Cys pairs |
| MAs(III) → DMAs(III) | AS3MT | DMAs(III) + SAH | SAM, Trx |
| DMAs(III) → As(III) + CH₂O | ArsI | As(OH)₃ + CH₂O/CH₃OH | Fe²⁺ |
Redox Reactions and Environmental Fate
This compound undergoes redox transformations in both aerobic and anaerobic environments:
Oxidative Methylation
-
In aerobic soils, microbial consortia sequentially oxidize MAs(V) to MAs(III) and demethylate it to As(III). This two-step pathway involves distinct microbial species .
Reductive Detoxification
-
Thioredoxin-mediated reduction of disulfide bonds in AS3MT ensures continuous methylation by regenerating active cysteine thiols .
Photochemical Degradation
-
While direct data on this compound photolysis is limited, analogous organoarsenicals degrade under UV light via radical-mediated pathways, producing inorganic arsenic species .
Toxicological Interactions
This compound’s reactivity contributes to its toxicity:
DNA and Protein Cross-Linking
-
Similar to formaldehyde (a demethylation byproduct), this compound intermediates form Schiff bases with DNA and proteins, leading to cross-links that disrupt cellular function .
Genotoxicity
-
Dimethylarsinic acid (a related compound) induces apoptosis and DNA strand breaks in human cells, with methyl radicals implicated in oxidative damage .
Herbicidal Activity
-
Sodium cacodylate (dimethylarsinate) was a key component of Agent Blue, functioning as a desiccant and soil sterilant .
Buffer in Electron Microscopy
-
Sodium cacodylate’s stability at neutral pH makes it suitable for biological sample fixation, though its use has declined due to toxicity concerns .
Analytical Detection Methods
Advanced techniques are critical for tracking this compound in complex matrices:
| Method | Detection Limit | Key Challenge |
|---|---|---|
| HPLC-ICP-MS | 0.1 ppb | Speciation of methylated intermediates |
| XAS Spectroscopy | N/A | Oxidation state determination |
| Electrochemical | 1 ppb | Interference from thiols |
Scientific Research Applications
Methyl dimethylarsinate has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and studies involving arsenic compounds.
Medicine: Research is ongoing to understand its potential effects on human health, particularly in relation to arsenic toxicity and its metabolic pathways.
Mechanism of Action
The mechanism of action of methyl dimethylarsinate involves its interaction with various molecular targets and pathways. The compound is known to be metabolized by arsenite methyltransferase, which facilitates its methylation and subsequent transformation into less toxic forms . This process is crucial for the detoxification of arsenic in biological systems.
Comparison with Similar Compounds
Chemical Structure and Environmental Presence
| Compound | Chemical Formula | Primary Source | Environmental Role |
|---|---|---|---|
| Dimethylarsinate (DMA) | C₂H₇AsO₂ | Metabolic product of inorganic arsenic | Dominant urinary metabolite; found in soil and water |
| Monomethylarsonate (MMA) | CH₃AsO₃H₂ | Intermediate in arsenic methylation | Less abundant in urine; detected in rice and groundwater |
| Trimethylarsine Oxide (TMAO) | C₃H₉AsO | Further methylation of DMA | Rare in humans; found in marine organisms |
| Arsenobetaine (AB) | C₅H₁₁AsO₂ | Marine organisms (e.g., seafood) | Non-toxic; major dietary arsenic source |
| Arsenite (As(III)) | AsO₃³⁻ | Natural minerals, industrial processes | Highly toxic; predominant in reducing environments |
Key Insights :
Metabolic Pathways and Excretion
DMA is the terminal metabolite in the human arsenic methylation pathway, excreted more rapidly than MMA or inorganic arsenic. A seminal study by Buchet et al. (1981) compared urinary excretion after single oral doses of sodium arsenite (As(III)), MMA, and DMA in humans:
- DMA : 65–75% excreted within 48 hours.
- MMA : 30–40% excreted in the same period.
- Inorganic arsenic (As(III)): Only 15–25% excreted, with the remainder retained or metabolized .
Mechanistic Notes:
Toxicity Profile
| Compound | Cytotoxicity (IC₅₀)* | Acute Toxicity (LD₅₀ in rodents) | Human Health Risk |
|---|---|---|---|
| Dimethylarsinate (DMA) | ~100 µM | 1,200–2,600 mg/kg (oral) | Associated with bladder/lung cancer at high chronic doses |
| Monomethylarsonate (MMA) | ~50 µM | 800–1,500 mg/kg (oral) | Higher retention linked to diabetes risk |
| Arsenite (As(III)) | ~10 µM | 15–30 mg/kg (oral) | Carcinogenic; disrupts cellular enzymes |
| Arsenobetaine (AB) | >1,000 µM | Non-toxic | No known toxicity |
IC₅₀ values from *in vitro cytotoxicity assays using Nicotiana pollen tubes .
Key Findings :
Environmental Behavior and Transformation
- Soil Systems: DMA in soil generates dimethylarsine gas (CH₃)₂AsH under reducing conditions, though at lower rates than arsine (AsH₃) from inorganic arsenic .
- Aquatic Systems: DMA is stable in water but can be photodegraded or metabolized by algae into complex arsenosugars and arsenolipids .
- Human Exposure: Seafood-derived DMA (e.g., from arsenosugars) is less toxic than DMA formed endogenously from inorganic arsenic .
Analytical Detection and Stability
- HPLC/ICP-MS: Preferred method for differentiating DMA from MMA, As(III), and arsenobetaine in urine and environmental samples .
- Stability : DMA remains stable in urine and deionized water for 24 hours under refrigeration, unlike MMA, which degrades faster .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
